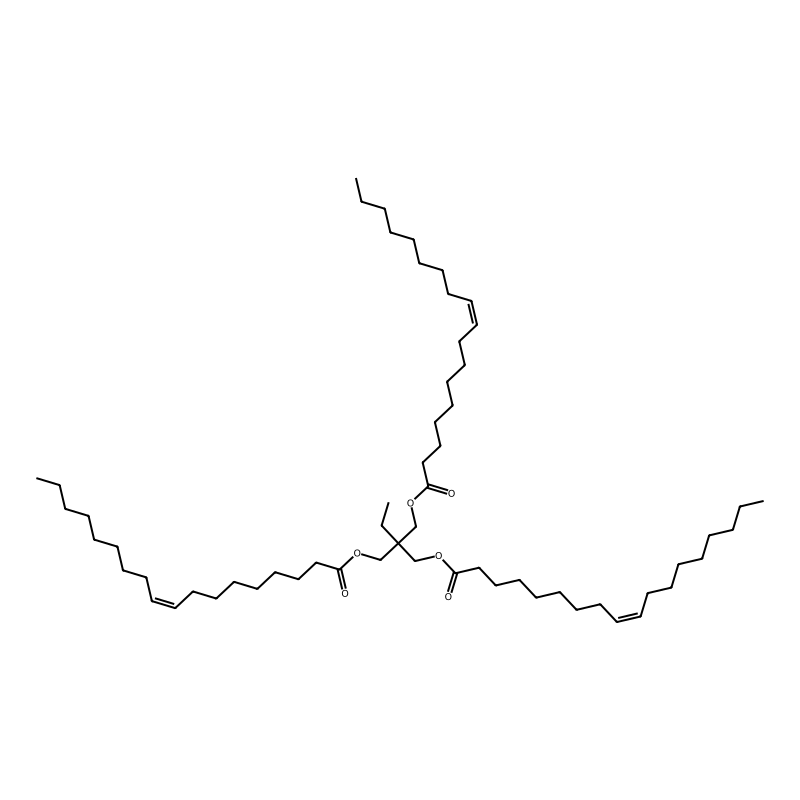

Trimethylolpropane trioleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lubricant Base Oil and Additives

- Base Oil: TMPTO exhibits promising characteristics for use as a base oil in lubricants. Studies have shown it possesses a high viscosity index, meaning its viscosity changes minimally with temperature fluctuations []. This is crucial for maintaining efficient lubrication under varying operating conditions. Additionally, TMPTO boasts excellent low-temperature fluidity, ensuring optimal performance in cold environments [].

- Additive: Research suggests TMPTO can act as an effective lubricant additive when blended with other base oils. When combined with low viscosity Polyalphaolefin (PAO), TMPTO significantly increases the viscosity index of the blend []. Furthermore, studies indicate that this blend can reduce friction and wear compared to using neat PAO alone []. This signifies TMPTO's potential to enhance the lubricating properties of existing formulations.

Biodegradability and Environmental Concerns

- Biodegradable: TMPTO demonstrates good biodegradability, breaking down readily in the environment by microorganisms []. This is a crucial factor in the development of environmentally friendly lubricants, as traditional lubricants often pose environmental risks due to their persistence in the environment.

- Reduced Environmental Impact: The biodegradability of TMPTO, coupled with its potential to replace petroleum-based lubricants, contributes to a lower environmental footprint in the lubrication industry []. This aligns with growing concerns about environmental sustainability and the need for eco-friendly alternatives.

Ongoing Research and Future Potential

- Tribological Performance: Ongoing research is exploring the tribological performance of TMPTO under various operating conditions. Tribology is the science of friction, wear, and lubrication. Studying TMPTO's tribological behavior helps determine its effectiveness and limitations in different lubrication applications [].

- Synergistic Effects: Researchers are investigating the potential for synergistic effects when TMPTO is combined with other lubricant additives. Synergistic effects occur when the combined effect of two or more components is greater than the sum of their individual effects. This exploration aims to identify optimal formulations for improved lubrication performance [].

Trimethylolpropane trioleate is a synthetic ester derived from the reaction of trimethylolpropane and oleic acid, characterized by the molecular formula and a molecular weight of approximately 927.5 g/mol . It is commonly recognized as a biodegradable and hydrolytically stable polyol ester, making it suitable for various applications, particularly in lubrication and hydraulic fluids . The compound typically appears as a colorless to yellow clear liquid, functioning as a thickening agent and an effective lubricant due to its high viscosity index and fire resistance .

- Esterification: The primary reaction involves the esterification of trimethylolpropane with oleic acid, which can be facilitated by various catalysts. Optimal conditions for this reaction have been identified, including specific molar ratios and temperatures .

- Oxidation and Reduction: Trimethylolpropane trioleate can also participate in oxidation and reduction reactions, which may affect its stability and performance in applications .

- Substitution Reactions: The compound can undergo substitution reactions, altering its functional properties depending on the substituents involved .

Research indicates that trimethylolpropane trioleate exhibits low toxicity and is considered environmentally friendly compared to conventional mineral oils. Its biodegradability makes it a suitable candidate for applications where environmental impact is a concern . Additionally, its lubricating properties have been shown to reduce wear on metal surfaces, enhancing the longevity of machinery and equipment .

The synthesis of trimethylolpropane trioleate primarily involves the following methods:

- Esterification Process: This method utilizes trimethylolpropane and oleic acid under controlled conditions. The process can be optimized by adjusting parameters such as temperature, substrate molar ratio, and reaction time to maximize yield. For instance, a study reported optimal conditions yielding about 62% of trimethylolpropane trioleate .

- Catalytic Approaches: Various catalysts, including lipases or organometallic compounds, can enhance the efficiency of the esterification process. The use of biocatalysts has garnered attention for its potential to produce environmentally friendly lubricants with reduced energy consumption during synthesis .

- Transesterification: Although less common than direct esterification, transesterification can also be employed using triglycerides derived from vegetable oils as starting materials .

Trimethylolpropane trioleate finds diverse applications across multiple industries:

- Lubricants: It serves as a base oil in formulating biodegradable hydraulic fluids and lubricants for metalworking processes due to its excellent lubricating properties and high viscosity index .

- Construction Chemicals: Used as an additive in construction materials for improved performance characteristics.

- Petroleum Additives: Functions as an environmentally acceptable additive in petroleum products.

- Personal Care Products: Incorporated in formulations for shampoos, soaps, and other cosmetic products due to its emulsifying properties .

- Industrial Oils: Acts as a humectant and binder in various industrial applications.

Studies have explored the interactions of trimethylolpropane trioleate with metal surfaces in lubrication contexts. It has been found to enhance surface smoothness by reducing roughness through polish wear mechanisms, thus improving performance in mechanical applications . Furthermore, its compatibility with other additives has been investigated to optimize lubricant formulations for specific industrial needs .

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trimethylolpropane tristearate | Similar structure; used primarily in food industry | |

| Di-trimethylolpropane ester | Lower viscosity; used in coatings | |

| Glycerol triester (tristearin) | Commonly used in food; less biodegradable |

Trimethylolpropane trioleate stands out due to its unique combination of high biodegradability, stability under varying conditions, and superior lubricating properties compared to these similar compounds. Its application as an eco-friendly lubricant additive further emphasizes its significance in sustainable practices within industrial sectors .

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Constitutional Isomerism

Trimethylolpropane trioleate is formally named 2-ethyl-2-[[(1-oxooleyl)oxy]methyl]-1,3-propanediyl dioleate. Its molecular formula, C₆₀H₁₁₀O₆, reflects three oleate ester groups attached to the TMP core. Constitutional isomerism arises from variations in ester group positioning on the TMP backbone. The TMP core comprises a central carbon bonded to three hydroxymethyl groups, which esterify with oleic acid (cis-9-octadecenoic acid) to form distinct regioisomers.

| Constitutional Isomer | Ester Group Distribution |

|---|---|

| Linear arrangement | All esters on adjacent carbon |

| Branched arrangement | Ester groups on non-adjacent carbons |

The synthetic process favors a branched configuration due to steric hindrance between bulky oleate chains.

Three-Dimensional Conformational Analysis

The molecule adopts a staggered conformation to minimize steric strain between oleate chains. The TMP core acts as a central hub, with oleate groups extending radially in a non-coplanar fashion. Computational studies suggest a low-energy conformation where ester oxygens are oriented anti to adjacent hydrogens, optimizing molecular packing.

Electron Distribution and Molecular Orbital Configuration

The oleate chains contain cis-9 double bonds, which induce π-electron delocalization and influence frontier molecular orbitals (FMOs). The highest occupied molecular orbital (HOMO) is localized on the conjugated olefinic regions, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl groups.

| Orbital Type | Energy Level (eV) | Localization |

|---|---|---|

| HOMO | -5.28 | Olefinic π-system |

| LUMO | -1.27 | Carbonyl groups |

The HOMO-LUMO gap (ΔE ≈ 4.01 eV) indicates moderate electronic reactivity, favoring nucleophilic attacks at carbonyl sites.

Fourier-Transform Infrared spectroscopy provides comprehensive molecular fingerprinting of trimethylolpropane trioleate through characteristic vibrational modes that correspond to specific functional groups within the molecular structure [1] [2]. The infrared spectrum of trimethylolpropane trioleate exhibits distinct absorption bands that enable unambiguous identification and structural confirmation of this complex triester compound [1] [3].

The most prominent spectral feature appears at 1742 cm⁻¹, corresponding to the ester carbonyl carbon-oxygen double bond stretching vibration [1] [2]. This intense absorption band represents the characteristic signature of the three ester linkages present in the trimethylolpropane trioleate molecular framework [4] [5]. The carbonyl stretching frequency falls within the typical range for aliphatic esters, confirming the saturated nature of the ester functionality [5] [6].

Olefinic character manifests through specific absorption patterns in the spectrum [1] [7]. The carbon-hydrogen stretching vibration of the alkene groups appears at 3007 cm⁻¹, representing unsaturated carbon-hydrogen bonds present in the oleic acid chains [1] [7] [8]. This peak provides definitive evidence for the presence of carbon-carbon double bonds within the fatty acid moieties [7] [8]. Additionally, the out-of-plane bending vibration of the olefinic carbon-hydrogen bonds generates a characteristic absorption at 997 cm⁻¹ [1] [7].

The aliphatic carbon-hydrogen stretching region displays two prominent absorption bands [1] [9]. Asymmetric methylene stretching occurs at 2923 cm⁻¹, while symmetric methylene stretching appears at 2855 cm⁻¹ [1] [9]. These absorptions arise from the extensive methylene chain segments present in the oleic acid portions of the molecule [9] [10].

Ester linkage characterization reveals multiple carbon-oxygen stretching vibrations [1] [4]. Strong absorption bands at 1238 cm⁻¹ and 1158 cm⁻¹ correspond to the carbon-oxygen single bond stretching modes within the ester functional groups [1] [4] [5]. These peaks demonstrate the characteristic "Rule of Three" pattern observed in ester compounds, consisting of carbonyl stretch, and two distinct carbon-oxygen stretches [4].

Fourier-Transform Infrared Spectroscopic Data

| Peak Position (cm⁻¹) | Assignment | Intensity | Functional Group |

|---|---|---|---|

| 3007 | Olefinic C-H stretching | Medium | Alkene C-H |

| 2923 | Asymmetric CH₂ stretching | Strong | Aliphatic CH₂ |

| 2855 | Symmetric CH₂ stretching | Strong | Aliphatic CH₂ |

| 1742 | Ester carbonyl C=O stretching | Very Strong | Ester carbonyl |

| 1464 | CH₂ bending (scissoring) | Medium | Alkyl chain |

| 1380 | CH₃ symmetric bending | Medium | Alkyl chain |

| 1238 | C-O stretching (ester) | Strong | Ester linkage |

| 1158 | C-O stretching (ester) | Strong | Ester linkage |

| 997 | Olefinic =C-H out-of-plane bending | Medium | Alkene |

| 723 | CH₂ rocking (methylene chain) | Medium | Long alkyl chain |

The methylene deformation region exhibits characteristic bending vibrations at 1464 cm⁻¹, corresponding to scissoring motions of the carbon-hydrogen bonds in the fatty acid chains [1] [9]. Methyl symmetric bending appears at 1380 cm⁻¹, arising from the terminal methyl groups and the methyl substituent on the trimethylolpropane backbone [1] [9]. The long alkyl chain character manifests through methylene rocking vibrations at 723 cm⁻¹, indicative of the extended hydrocarbon segments present in the oleic acid moieties [1] [11].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation of trimethylolpropane trioleate through both proton and carbon-13 nuclear magnetic resonance techniques [12] [13]. The spectroscopic analysis reveals comprehensive information regarding the molecular architecture, including the trimethylolpropane backbone and the attached oleic acid chains [12] [14].

Proton Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy of trimethylolpropane trioleate demonstrates characteristic chemical shift patterns that enable structural assignment of all proton environments within the molecule [12] [15] [16]. The spectrum exhibits well-resolved signals corresponding to different proton types present in both the polyol backbone and the fatty acid ester chains [12] [15].

The terminal methyl protons of the fatty acid chains appear as a triplet at δ 0.84-0.88 parts per million, integrating for twelve protons [12] [17] [16]. These protons represent the methyl groups at the end of each oleic acid chain [15] [16]. The coupling pattern confirms the adjacent methylene environment, consistent with the expected fatty acid structure [17] [16].

The trimethylolpropane backbone contributes characteristic signals that serve as internal standards for quantitative analysis [12] [15]. The methylene protons adjacent to the ester oxygen atoms appear as a triplet at δ 3.97-4.02 parts per million, integrating for six protons [12] [14]. This signal provides definitive identification of the polyol ester linkages [13] [15].

Bulk methylene protons in the fatty acid chains generate a complex multiplet at δ 1.23-1.33 parts per million, representing approximately fifty-nine protons [12] [16]. This extensive signal encompasses the numerous methylene groups present in the long-chain fatty acid segments [15] [16]. The chemical shift position indicates shielded proton environments characteristic of saturated hydrocarbon chains [18] [16].

Proton Nuclear Magnetic Resonance Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.84-0.88 | Triplet | 12H | Terminal methyl protons (-CH₂CH₃) |

| 1.23-1.33 | Multiplet | ~59H | Bulk methylene protons in fatty acid chains |

| 1.43-1.48 | Quartet | 2H | Methylene adjacent to terminal methyl (-CH₂CH₃) |

| 1.56-1.60 | Multiplet | 6H | β-methylene to carbonyl (-CH₂CH₂C=O) |

| 1.95-2.05 | Multiplet | 11H | Allylic methylene (-CH₂CH=CH-) |

| 2.25-2.32 | Triplet | 6H | α-methylene to carbonyl (-CH₂C=O) |

| 2.73-2.77 | Multiplet | ~0.4H | Bis-allylic methylene (-CH=CH-CH₂-CH=CH-) |

| 3.97-4.02 | Triplet | 6H | TMP backbone methylene adjacent to ester oxygen |

| 5.27-5.38 | Multiplet | ~6H | Olefinic protons (-CH=CH-) |

Olefinic proton signals provide crucial information regarding the unsaturated character of the oleic acid chains [12] [14] [15]. The vinyl protons appear as a complex multiplet at δ 5.27-5.38 parts per million, integrating for approximately six protons [12] [15]. This chemical shift region is characteristic of alkene protons and confirms the presence of carbon-carbon double bonds within the fatty acid segments [15] [16].

The α-methylene protons adjacent to the carbonyl groups exhibit a triplet pattern at δ 2.25-2.32 parts per million, integrating for six protons [12] [16]. These deshielded protons reflect the electron-withdrawing effect of the adjacent carbonyl functionality [18] [16]. The β-methylene protons appear at δ 1.56-1.60 parts per million as a multiplet, representing six protons in the β-position relative to the ester carbonyl groups [12] [16].

Allylic methylene protons, positioned adjacent to the carbon-carbon double bonds, generate signals at δ 1.95-2.05 parts per million [12] [15] [16]. The integration value of eleven protons indicates the presence of multiple allylic environments within the oleic acid chains [15] [16]. Bis-allylic methylene protons, located between two double bonds in polyunsaturated systems, appear at δ 2.73-2.77 parts per million with very low integration, consistent with limited polyunsaturated fatty acid content [12] [14] [15].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift analysis of all carbon environments present in trimethylolpropane trioleate [12] [19] [20]. The carbon spectrum exhibits distinct signals corresponding to different carbon types within both the trimethylolpropane backbone and the oleic acid ester chains [12] [19].

The carbonyl carbon represents the most deshielded signal in the spectrum, appearing at δ 173.6-173.7 parts per million [12] [18] [21]. This chemical shift position is characteristic of ester carbonyl carbons and confirms the presence of three ester linkages within the molecular structure [18] [21]. The substantial downfield shift results from the electron-withdrawing effect of the carbonyl oxygen and the sp² hybridization of the carbon atom [18].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment | Environment |

|---|---|---|

| 7.5-7.6 | Terminal methyl carbon of TMP backbone (-CCH₂CH₃) | Primary carbon |

| 14.2-14.3 | Terminal methyl carbon of fatty acid chains (-CH₂CH₃) | Primary carbon |

| 22.8-22.9 | Methylene carbon adjacent to terminal methyl | Secondary carbon |

| 25.0-25.1 | β-methylene carbon to carbonyl group | Secondary carbon |

| 28.0-28.1 | γ-methylene carbon to carbonyl group | Secondary carbon |

| 29.3-29.4 | Internal methylene carbons of fatty acid chains | Secondary carbon |

| 32.0-32.1 | Methylene carbon adjacent to double bond | Secondary carbon |

| 34.3-34.4 | α-methylene carbon to carbonyl group | Secondary carbon |

| 63.8-63.9 | TMP backbone carbon adjacent to ester oxygen | Primary carbon |

| 128-130 | Olefinic carbons (-CH=CH-) | Tertiary carbon |

| 173.6-173.7 | Carbonyl carbon (C=O) | Quaternary carbon |

Olefinic carbons appear in the δ 128-130 parts per million region, characteristic of sp²-hybridized carbon atoms in alkene functional groups [12] [19] [18]. These signals confirm the unsaturated nature of the oleic acid chains and provide information regarding the carbon-carbon double bond environments [19] [18].

The trimethylolpropane backbone carbons exhibit characteristic chemical shifts that enable structural identification [12] [20]. The primary carbon atoms adjacent to the ester oxygen linkages appear at δ 63.8-63.9 parts per million [12] [14]. This deshielded position reflects the electron-withdrawing effect of the adjacent oxygen atom [18] [21]. The terminal methyl carbon of the trimethylolpropane backbone appears at δ 7.5-7.6 parts per million [12].

Fatty acid chain carbons display systematic chemical shift patterns corresponding to their positions relative to functional groups [12] [19] [20]. Terminal methyl carbons of the fatty acid chains appear at δ 14.2-14.3 parts per million [12] [20]. The α-methylene carbons adjacent to the carbonyl groups are deshielded to δ 34.3-34.4 parts per million due to the electron-withdrawing carbonyl functionality [12] [19]. Internal methylene carbons of the fatty acid chains appear at δ 29.3-29.4 parts per million, representing the bulk saturated hydrocarbon segments [12] [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of trimethylolpropane trioleate reveals characteristic fragmentation pathways that provide structural information through systematic bond cleavage patterns [22] [23] [24]. The electron impact ionization process generates a molecular ion peak followed by predictable fragmentation sequences that reflect the ester linkage positions and fatty acid chain compositions [23] [25].

The molecular ion peak appears at mass-to-charge ratio 975, corresponding to the complete trimethylolpropane trioleate structure [22] [23]. However, this peak exhibits low relative intensity due to the inherent instability of large ester molecular ions under electron impact conditions [23] [25]. The weak molecular ion intensity is characteristic of fatty acid esters and reflects the tendency for rapid fragmentation following ionization [23] [26].

Primary Fragmentation Mechanisms

Alpha-cleavage represents the predominant fragmentation mechanism in trimethylolpropane trioleate mass spectrometry [23] [25] [27]. This process involves bond cleavage adjacent to the carbonyl groups, generating acylium ions and neutral alkyl radicals [23] [27]. The acylium ion formation provides highly stabilized fragments that appear as prominent peaks in the mass spectrum [23] [25].

The McLafferty rearrangement constitutes another significant fragmentation pathway observed in fatty acid ester analysis [23] [24] [28]. This mechanism involves a six-membered cyclic transition state that results in hydrogen transfer and subsequent bond cleavage [23] [27]. The rearrangement process generates characteristic fragment ions that provide information regarding the fatty acid chain structure [23] [28].

Mass Spectrometric Fragmentation Data

| Fragment m/z | Fragmentation Type | Relative Intensity | Structural Significance |

|---|---|---|---|

| 975 [M]⁺- | Molecular ion | Low (5-15%) | Complete molecular structure |

| 944 | Loss of OCH₂CH₃ | Medium (20-35%) | Ester cleavage at TMP backbone |

| 900 | Loss of full oleic acid chain | High (40-60%) | Complete fatty acid loss |

| 885 | α-cleavage adjacent to carbonyl | Medium (25-40%) | Carbonyl-adjacent bond breaking |

| 563 | Loss of two oleic acid chains | Low (10-20%) | Multiple ester bond cleavage |

| 281 | Oleic acid molecular ion | Very High (80-100%) | Individual fatty acid identification |

| 265 | Oleic acid - oxygen | High (60-80%) | Fatty acid dehydration |

| 239 | McLafferty rearrangement product | Medium (30-50%) | Hydrogen rearrangement mechanism |

| 134 | TMP backbone molecular ion | Medium (25-40%) | Core polyol structure |

| 118 | TMP backbone - oxygen | Low (15-25%) | Polyol fragmentation |

| 57 | Acylium ion formation | High (70-90%) | Characteristic ester fragmentation |

Ester bond cleavage generates several characteristic fragment ions that provide structural information [29] [30] [23]. Loss of the complete oleic acid chain produces a fragment at mass-to-charge ratio 900, representing a high-intensity peak that reflects the preferential cleavage of ester linkages [23] [24]. This fragmentation pattern is consistent with the general behavior of fatty acid esters under electron impact conditions [30] [23].

The trimethylolpropane backbone generates specific fragment ions following ester bond cleavage [31] [23]. The molecular ion of the trimethylolpropane core appears at mass-to-charge ratio 134, providing definitive identification of the polyol component [32] [23]. Subsequent fragmentation of the backbone produces ions at mass-to-charge ratio 118, corresponding to loss of oxygen functionality [23].

Individual oleic acid chains contribute prominent fragment ions that enable fatty acid identification [33] [30] [24]. The oleic acid molecular ion appears at mass-to-charge ratio 281 as a very high intensity peak [30] [24]. This fragment represents one of the most diagnostic ions in the spectrum and confirms the presence of oleic acid components within the triester structure [30] [24]. Dehydration of the oleic acid fragment generates an ion at mass-to-charge ratio 265, reflecting the loss of water from the fatty acid chain [33] [24].

Acylium ion formation produces highly abundant fragments that serve as characteristic markers for ester functionality [23] [25] [27]. The fragment at mass-to-charge ratio 57 represents a common acylium ion formed through α-cleavage adjacent to carbonyl groups [23] [27]. This ion exhibits high relative intensity and provides confirmation of the ester linkage presence within the molecular structure [23] [25].

Trimethylolpropane trioleate exhibits complex phase transition behavior characterized by its liquid state at ambient conditions and thermal degradation patterns at elevated temperatures. The compound remains in liquid form at room temperature, indicating a glass transition temperature well below ambient conditions [1] [2]. This liquid state at standard conditions is attributed to the branched molecular structure of the trimethylolpropane backbone combined with three long-chain oleate groups, which effectively disrupt crystalline packing and promote molecular mobility.

Thermal Degradation Characteristics

Thermogravimetric analysis reveals that pure trimethylolpropane trioleate begins thermal degradation at an onset temperature of 320.53°C [3]. The degradation process follows a single-step mechanism, with maximum degradation occurring at 441.08°C. In contrast, epoxidised trimethylolpropane trioleate shows reduced thermal stability, with degradation onset occurring at 314.12°C and a two-step degradation pattern [3]. The first degradation step at 384.20°C corresponds to the consumption of epoxide rings, while the second peak occurs at approximately 439.68°C, representing the degradation of the underlying ester structure.

Low-Temperature Behavior

The pour point of trimethylolpropane trioleate demonstrates exceptional low-temperature performance, ranging from -58.81°C to -17.32°C depending on the specific composition and processing conditions [4] [5]. This wide range reflects the influence of fatty acid composition, with higher oleic acid content generally providing better low-temperature fluidity. The superior low-temperature characteristics result from the prevention of wax crystal formation due to the branched molecular architecture.

| Property | TMPTO | Epoxidised TMPTO | Method |

|---|---|---|---|

| Thermal Degradation Onset | 320.53°C | 314.12°C | TGA |

| 50% Weight Loss Temperature | 440.17°C | 425.33°C | TGA |

| Maximum Degradation Temperature | 441.08°C | 439.68°C | DTG |

| Pour Point Range | -58.81°C to -17.32°C | -17.32°C (modified) | ASTM |

| Flash Point Range | 280°C to 322°C | 300°C | Cleveland Open Cup |

Rheological Profile: Viscosity-Temperature-Pressure Relationships

The rheological behavior of trimethylolpropane trioleate demonstrates excellent viscosity-temperature characteristics that make it suitable for high-performance lubricant applications. The compound exhibits Newtonian flow behavior under most operating conditions, with departures from Newtonian behavior observed only at very low shear rates and high concentrations of additives [2] [6].

Viscosity-Temperature Relationships

Kinematic viscosity measurements show values ranging from 41-55 mm²/s at 40°C and 9-10 mm²/s at 100°C [7] [8] [5] [9]. These values correspond to an exceptionally high viscosity index of 169-203, significantly exceeding that of conventional mineral oils [5] [9] [10] [11]. The high viscosity index indicates minimal viscosity change with temperature, a critical property for maintaining lubricant film thickness across varying operating conditions.

Dynamic viscosity at 25°C measures 103.3 ± 2.9 mPa·s for the base compound [3]. Temperature-dependent viscosity follows the expected exponential decay pattern, with the compound maintaining adequate flow characteristics even at elevated temperatures approaching 150°C.

Pressure-Viscosity Behavior

Under high-pressure conditions, trimethylolpropane trioleate exhibits significant viscosity enhancement. At 150 MPa, the viscosity increases approximately seven-fold compared to atmospheric pressure conditions [2]. The pressure-viscosity coefficient closely resembles that of pentaerythritol esters, indicating similar elastohydrodynamic lubrication performance characteristics.

Rheological Stability

The compound demonstrates excellent rheological stability across varying shear rates and temperatures. Tribological testing reveals that friction coefficients remain stable across different lubrication regimes, with the material effectively transitioning from elastohydrodynamic to mixed lubrication conditions without significant performance degradation [2].

| Viscosity Parameter | Value | Temperature/Pressure Conditions |

|---|---|---|

| Kinematic Viscosity | 41-55 mm²/s | 40°C |

| Kinematic Viscosity | 9-10 mm²/s | 100°C |

| Viscosity Index | 169-203 | Calculated |

| Dynamic Viscosity | 103.3 ± 2.9 mPa·s | 25°C |

| High-Pressure Viscosity | 7× atmospheric | 150 MPa |

Interfacial Phenomena: Surface Tension and Wetting Characteristics

Trimethylolpropane trioleate exhibits distinctive interfacial properties that contribute significantly to its performance as a biolubricant and functional fluid. The compound's molecular structure, featuring both hydrophobic fatty acid chains and the trimethylolpropane backbone, imparts unique surface-active characteristics.

Surface and Interfacial Properties

The density of trimethylolpropane trioleate ranges from 0.914-0.920 g/cm³ at 20°C [7] [8] [5] [9] [12], indicating a relatively low density compared to many synthetic esters. This density range reflects the influence of fatty acid composition and degree of saturation. The compound demonstrates excellent emulsification resistance, achieving good performance in standard 40-37-3 emulsification tests [5] [13].

Foaming characteristics reveal minimal foam formation, with values ranging from 0/0 to 20/0 under standard test conditions at 24°C [5] [11]. This low foaming tendency is crucial for hydraulic and lubricant applications where foam formation can compromise system performance.

Wettability and Contact Angle Behavior

Wettability studies demonstrate that trimethylolpropane trioleate exhibits enhanced surface interaction when formulated with appropriate additives [14] [15]. Contact angle measurements reveal moderate wetting characteristics that can be optimized through additive packages. The compound's biodegradable nature and surfactant-like properties make it particularly suitable for environmentally sensitive applications.

Demulsification Performance

Demulsification testing at 54°C shows separation times ranging from 10-30 minutes [13] [11], indicating good water separation characteristics. This property is essential for applications where water contamination may occur, as rapid water separation prevents emulsion formation that could compromise lubricant performance.

Hydrolytic Stability

Long-term stability testing confirms excellent hydrolytic stability under various environmental conditions [16] [5]. The ester linkages in trimethylolpropane trioleate demonstrate resistance to hydrolytic breakdown, maintaining structural integrity and performance characteristics over extended service periods.

| Interfacial Property | Value | Test Standard |

|---|---|---|

| Density (20°C) | 0.914-0.920 g/cm³ | Pycnometer |

| Emulsification Resistance | Good (40-37-3) | ASTM D1401 |

| Foaming (24°C) | 0/0 to 20/0 | ASTM D892 |

| Demulsification Time (54°C) | 10-30 minutes | ASTM D1401 |

| Water Separation | Excellent | Visual observation |

| Hydrolytic Stability | Superior | Long-term testing |

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 560 of 561 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

Fabricated metal product manufacturing

Mining (except oil and gas) and support activities

Oil and gas drilling, extraction, and support activities

Petroleum lubricating oil and grease manufacturing

9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester: ACTIVE